Product packaging for 2-(3-Hydroxymethylphenyl)phenol(Cat. No.:CAS No. 1255636-40-8)

2-(3-Hydroxymethylphenyl)phenol

Cat. No.: B572523
CAS No.: 1255636-40-8
M. Wt: 200.237
InChI Key: MPZUGBQFZWKEBS-UHFFFAOYSA-N
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Description

2-(3-Hydroxymethylphenyl)phenol is a synthetic phenolic compound of interest in advanced materials and biochemical research. Phenolic compounds are extensively studied for their potential as building blocks in polymer science and for their bioactive properties, including serving as structural analogs or precursors in the synthesis of novel molecules . The bifunctional structure of this compound, featuring both a phenolic hydroxyl group and a benzyl alcohol moiety, makes it a versatile intermediate for chemical derivatization. Researchers are exploring its application in creating tailored functional materials. Furthermore, based on the broad biological activities observed in other phenolic compounds, this compound may serve as a key scaffold in investigative studies aimed at modulating enzymatic activity or probing biological pathways . Its potential research value lies in its utility as a model compound in structure-activity relationship (SAR) studies to develop new entities with targeted properties for scientific investigation. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O2 B572523 2-(3-Hydroxymethylphenyl)phenol CAS No. 1255636-40-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(hydroxymethyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZUGBQFZWKEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 3 Hydroxymethylphenyl Phenol and Its Analogues

Retrosynthetic Analysis Strategies for 2-(3-Hydroxymethylphenyl)phenol

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For this compound, the primary disconnection is the C-C bond forming the biaryl linkage. This leads to two main retrosynthetic pathways, each involving a cross-coupling reaction between two functionalized benzene (B151609) derivatives.

Pathway A involves the disconnection of the bond between the phenol (B47542) ring and the hydroxymethylphenyl ring, leading to a phenol derivative and a (3-hydroxymethyl)phenyl derivative as the key synthons. The corresponding synthetic equivalents would be a protected 2-halophenol and a (3-hydroxymethyl)phenyl organometallic reagent (e.g., a boronic acid or ester, an organozinc reagent, or an organotin reagent).

Pathway B considers the disconnection from the perspective of the hydroxymethylphenyl ring, resulting in a (3-hydroxymethyl)phenyl halide and a protected phenol organometallic species.

The choice between these pathways often depends on the availability of starting materials, the desired regioselectivity, and the compatibility of the functional groups with the chosen coupling conditions. Protection of the hydroxyl and hydroxymethyl groups is often a critical consideration to prevent unwanted side reactions. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers, while the hydroxymethyl group can be protected as an ester or a silyl ether.

Catalytic Approaches in the Synthesis of this compound

The formation of the biaryl bond in this compound is most efficiently achieved through catalytic methods. These approaches offer high yields and selectivity under relatively mild conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern biaryl synthesis. Several named reactions are particularly relevant for the synthesis of this compound.

Suzuki-Miyaura Coupling: This is one of the most widely used methods for C-C bond formation. It involves the reaction of an aryl halide or triflate with an arylboronic acid or ester, catalyzed by a palladium complex. For the synthesis of our target molecule, this could involve coupling a protected 2-halophenol with (3-hydroxymethyl)phenylboronic acid, or a protected 3-(bromomethyl)phenylboronic acid with a protected phenol. The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions. nih.govresearchgate.net

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an aryl halide in the presence of a palladium or nickel catalyst. organic-chemistry.org The higher reactivity of organozinc reagents compared to organoborons can sometimes allow for milder reaction conditions.

Stille Coupling: The Stille reaction employs organotin reagents, which are known for their tolerance to a wide range of functional groups. nih.govorgsyn.orgorganic-chemistry.orgwiley-vch.de This can be advantageous when dealing with the hydroxyl and hydroxymethyl functionalities of the target molecule, potentially reducing the need for protecting groups. However, the toxicity of organotin compounds is a significant drawback.

Cross-Coupling ReactionAryl Halide/TriflateOrganometallic ReagentCatalystKey Advantages
Suzuki-Miyaura Protected 2-halophenol(3-Hydroxymethyl)phenylboronic acidPd(0) complexMild conditions, commercially available reagents, low toxicity of boron compounds. nih.govresearchgate.net
Negishi Protected 2-halophenol(3-Hydroxymethyl)phenylzinc halidePd(0) or Ni(0) complexHigh reactivity of organozinc reagents, good functional group tolerance. organic-chemistry.org
Stille Protected 2-halophenol(3-Hydroxymethyl)phenyltin reagentPd(0) complexExcellent functional group tolerance, air and moisture stable reagents. nih.govorgsyn.orgorganic-chemistry.orgwiley-vch.de

Organocatalytic Pathways

While transition metal catalysis dominates biaryl synthesis, organocatalysis has emerged as a powerful alternative, avoiding the use of potentially toxic and expensive metals. For the synthesis of biphenyls, organocatalytic methods often involve the activation of C-H bonds or the use of diaryliodonium salts. These reactions are typically promoted by organic molecules such as chiral amines, phosphines, or N-heterocyclic carbenes. While specific applications to this compound are not widely reported, the general principles of organocatalytic arylation offer a promising avenue for future research.

Biocatalytic Transformations

Biocatalysis offers an environmentally friendly approach to chemical synthesis, utilizing enzymes to perform highly selective transformations under mild conditions. For biphenyl (B1667301) synthesis, enzymes such as laccases and peroxidases can catalyze the oxidative coupling of phenols. nih.govnih.gov This approach could potentially be used to synthesize hydroxylated biphenyls, which could then be further functionalized to introduce the hydroxymethyl group. Biocatalytic hydroxylation of a pre-formed biphenyl scaffold is another possibility. nih.govnih.gov

Chemo- and Regioselective Synthesis of this compound

Achieving the desired substitution pattern in this compound requires careful control over both chemoselectivity (differentiating between the hydroxyl and hydroxymethyl groups) and regioselectivity (controlling the position of the substituents on the phenyl rings).

Chemoselectivity is often addressed through the use of protecting groups. By selectively protecting one functional group while the other is being manipulated, a wide range of synthetic transformations can be performed without unwanted side reactions. The choice of protecting group is critical, as it must be stable under the reaction conditions and easily removable without affecting other parts of the molecule.

Sustainable Synthetic Routes to this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, several strategies can be employed to enhance sustainability.

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents such as water, ethanol, or supercritical fluids can significantly reduce the environmental impact of the synthesis. nih.govresearchgate.net

Catalyst Recycling: The development of heterogeneous catalysts or the immobilization of homogeneous catalysts on solid supports allows for their easy separation from the reaction mixture and reuse, reducing waste and cost. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key principle of green chemistry. Cross-coupling reactions generally have good atom economy.

Energy Efficiency: The use of microwave irradiation or flow chemistry can often reduce reaction times and energy consumption compared to conventional heating methods.

Sustainability AspectApproachBenefit
Solvent Use of water or other green solvents.Reduced environmental impact and toxicity. nih.govresearchgate.net
Catalyst Heterogeneous or immobilized catalysts.Easy separation and recycling, reduced metal contamination in the product. nih.gov
Process Flow chemistry, microwave-assisted synthesis.Reduced reaction times, improved energy efficiency, and better process control.

Solvent-Free Synthesis

The elimination of volatile organic solvents is a cornerstone of green chemistry, mitigating environmental pollution and reducing health hazards. Solvent-free synthesis, often facilitated by techniques such as mechanochemistry (ball milling) or microwave irradiation, offers a promising alternative for the preparation of this compound and its derivatives.

Mechanochemical synthesis involves the use of mechanical force to induce chemical reactions in the solid state. This technique can lead to shorter reaction times, higher yields, and reduced waste generation compared to traditional solution-phase synthesis. For instance, a potential mechanochemical approach to synthesizing biphenyl structures involves the grinding of reactants, which can facilitate reactions that are sluggish or inefficient in solution. While specific examples for this compound are not extensively documented, the mechanochemical synthesis of various phenol-hydrazones has been successfully demonstrated, showcasing the potential of this solvent-free route for producing related phenolic compounds.

Microwave-assisted organic synthesis (MAOS) is another powerful tool for conducting reactions under solvent-free or minimal-solvent conditions. Microwave energy can efficiently and rapidly heat reaction mixtures, often leading to dramatic rate enhancements and improved yields. The Suzuki-Miyaura cross-coupling reaction, a key method for forming the biphenyl core of this compound, has been successfully adapted to microwave conditions, sometimes using water as a benign solvent or even under solvent-free conditions. These methods align with the principles of green chemistry by reducing energy consumption and solvent waste. gre.ac.uk

The following table summarizes potential solvent-free approaches for the synthesis of biphenyl compounds, which could be adapted for this compound.

Synthetic ApproachTechniquePotential Advantages
Suzuki-Miyaura CouplingMicrowave IrradiationReduced reaction times, high yields, potential for solvent-free conditions.
Ullmann CondensationMechanochemistry (Ball Milling)Avoidance of bulk solvents, potential for novel reactivity.
C-H Activation/ArylationSolid-State ReactionHigh atom economy, direct functionalization.

Atom Economy and Green Chemistry Principles

The concept of atom economy, a central tenet of green chemistry, focuses on maximizing the incorporation of all materials used in the synthesis into the final product. High atom economy is characteristic of reactions such as additions and rearrangements, while substitutions and eliminations often generate stoichiometric byproducts, thus lowering the atom economy.

The synthesis of this compound, typically achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, provides a relevant case study for evaluating green chemistry metrics. The atom economy of a Suzuki-Miyaura reaction for synthesizing a generic biphenyl is calculated as follows:

Atom Economy (%) = (Molecular Weight of Biphenyl Product / (Sum of Molecular Weights of Reactants)) x 100

Several green chemistry metrics can be applied to assess the environmental footprint of a synthetic route beyond just atom economy. These include the E-Factor (Environmental Factor), which quantifies the amount of waste produced per kilogram of product, and Process Mass Intensity (PMI), which considers the total mass of materials used (reactants, solvents, reagents, process water) to produce a kilogram of the active pharmaceutical ingredient. nih.govsemanticscholar.orgresearchgate.net The ideal values for E-Factor and PMI are 0 and 1, respectively.

The table below illustrates a comparative analysis of different synthetic strategies based on key green chemistry metrics.

MetricWittig ReactionGrignard ReactionSuzuki-Miyaura Coupling
Atom Economy LowModerateHigh
E-Factor HighModerateLow
Process Mass Intensity (PMI) HighModerateLow
Use of Hazardous Reagents High (Phosphonium ylides)High (Organomagnesium compounds)Moderate (Palladium catalyst, boronic acids)

As indicated, the Suzuki-Miyaura coupling generally offers a greener profile compared to older methods for biphenyl synthesis. gre.ac.ukresearchgate.net Continuous efforts are being made to further improve its green credentials by developing more active and recyclable catalysts, utilizing greener solvents like water or bio-based solvents, and exploring solvent-free conditions.

Synthetic Strategies for Isotopic Labeling of this compound for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms. By selectively replacing specific atoms with their isotopes (e.g., ¹H with ²H (D) or ¹²C with ¹³C), chemists can track the fate of atoms throughout a chemical transformation, providing valuable insights into bond-forming and bond-breaking steps.

For a molecule like this compound, isotopic labeling can be employed to study the mechanism of its formation, for instance, in a Suzuki-Miyaura coupling. Deuterium (B1214612) labeling of one of the aromatic rings can help to confirm the regioselectivity of the coupling and to study any potential side reactions, such as homocoupling.

Several strategies can be envisioned for the isotopic labeling of this compound:

Starting Material Labeling: The most straightforward approach involves using a commercially available or synthetically prepared isotopically labeled starting material. For example, a deuterated phenylboronic acid or a deuterated aryl halide could be used in a Suzuki-Miyaura coupling to introduce the isotopic label into the final product.

Hydrogen Isotope Exchange (HIE): This method involves the exchange of hydrogen atoms with deuterium or tritium (B154650) in the presence of a suitable catalyst and an isotopic source (e.g., D₂O, D₂ gas). HIE can be a powerful tool for late-stage isotopic labeling, allowing for the introduction of isotopes into a molecule after its core structure has been assembled. For phenolic compounds, HIE can be particularly useful for labeling the aromatic rings.

The following table outlines potential isotopic labeling strategies for mechanistic studies of the synthesis of this compound.

Labeling StrategyIsotopeLabeled PositionMechanistic Insight
Use of deuterated 3-(hydroxymethyl)phenylboronic acid²H (D)Phenyl ring of the hydroxymethyl-substituted moietyTo trace the origin of the phenyl ring and study the efficiency of the cross-coupling reaction.
Use of deuterated phenol derivative²H (D)Phenolic ringTo investigate the role of the phenolic hydroxyl group in the coupling reaction and to study potential ortho-directing effects.
¹³C labeling of the hydroxymethyl group¹³C-CH₂OH carbonTo follow the fate of the hydroxymethyl group during the synthesis and to investigate any potential side reactions involving this functional group.

By employing these isotopic labeling strategies in conjunction with analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), a detailed understanding of the reaction mechanism for the synthesis of this compound can be achieved. This knowledge is crucial for optimizing reaction conditions, improving yields, and developing even more efficient and sustainable synthetic methodologies.

Mechanistic Investigations of Chemical Reactivity and Transformations of 2 3 Hydroxymethylphenyl Phenol

Reactions of the Hydroxymethyl Functional Group

The hydroxymethyl group (–CH₂OH) attached to one of the phenyl rings behaves as a primary benzylic alcohol. Its reactivity is influenced by the adjacent aromatic system, which can stabilize reaction intermediates.

The hydroxymethyl group in 2-(3-Hydroxymethylphenyl)phenol is susceptible to both oxidation and reduction, typical of primary alcohols.

Oxidation: The benzylic alcohol moiety can be oxidized to form an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

To Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this selective transformation. The resulting product would be 2-(3-Formylphenyl)phenol.

To Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol directly to a carboxylic acid, yielding 2-(3-Carboxyphenyl)phenol. The oxidation of phenols themselves can lead to quinone structures, but the primary alcohol group is generally more susceptible to oxidation under controlled conditions. libretexts.orgopenstax.org

Reduction: While the hydroxymethyl group is already in a reduced state, the concept of reduction can be applied to derivatives. For instance, if the hydroxymethyl group were first oxidized to an aldehyde, it could be reduced back to the alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The phenolic hydroxyl group is generally unreactive to these hydride reagents.

TransformationReagent ExampleProduct
Oxidation to AldehydePyridinium Chlorochromate (PCC)2-(3-Formylphenyl)phenol
Oxidation to Carboxylic AcidPotassium Permanganate (KMnO₄)2-(3-Carboxyphenyl)phenol
Reduction of AldehydeSodium Borohydride (NaBH₄)This compound

The alcoholic hydroxyl of the hydroxymethyl group can readily undergo etherification and esterification.

Etherification: Formation of an ether from the hydroxymethyl group can be achieved through a Williamson-type synthesis. This involves deprotonating the alcohol with a base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This method allows for the synthesis of a wide range of alkyl ethers.

Esterification: The hydroxymethyl group reacts with carboxylic acids or, more commonly, their more reactive derivatives like acyl chlorides or acid anhydrides, to form esters. libretexts.org This reaction is often catalyzed by a small amount of acid or a base like pyridine. For example, reaction with acetyl chloride in the presence of a base would yield 2-(3-(Acetoxymethyl)phenyl)phenol. The phenolic hydroxyl can also be esterified, but selective esterification of the more nucleophilic alcohol is possible under specific conditions. google.comjetir.org

ReactionReactantsProduct Example
Etherification1. NaH; 2. CH₃I2-(3-(Methoxymethyl)phenyl)phenol
EsterificationAcetyl Chloride, Pyridine2-(3-(Acetoxymethyl)phenyl)phenol

The hydroxyl of the hydroxymethyl group is a poor leaving group. Therefore, direct nucleophilic substitution is not feasible. It must first be converted into a better leaving group. nih.gov

Activation of the Hydroxyl Group:

Protonation: In the presence of a strong acid (e.g., HBr), the hydroxyl group can be protonated to form an oxonium ion (–OH₂⁺). This is a good leaving group (H₂O), and the subsequent carbocation is stabilized by the benzene (B151609) ring. A nucleophile (e.g., Br⁻) can then attack the benzylic carbon.

Conversion to a Sulfonate Ester: Reaction with a sulfonyl chloride, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base converts the hydroxyl group into a tosylate or mesylate. These are excellent leaving groups, facilitating subsequent Sₙ2 reactions with a wide range of nucleophiles (e.g., CN⁻, N₃⁻, amines).

Reaction with Thionyl Chloride: Thionyl chloride (SOCl₂) can be used to convert the alcohol into a benzyl (B1604629) chloride derivative, 2-(3-(Chloromethyl)phenyl)phenol.

These activated intermediates are valuable for introducing a variety of functional groups. For example, the synthesis of Fesoterodine, a related pharmaceutical, involves reactions on a similar hydroxymethyl phenol (B47542) intermediate. google.comresearchgate.net

Activation MethodReagentIntermediate Leaving GroupExample Nucleophile
Acid CatalysisHBrH₂OBr⁻
SulfonationTosyl Chloride (TsCl)⁻OTsCN⁻
ChlorinationThionyl Chloride (SOCl₂)Cl⁻R₂NH

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and strongly activating towards the aromatic ring it is attached to. Its reactivity is distinct from that of the alcoholic hydroxymethyl group.

O-Alkylation: The phenolic proton is significantly more acidic than the alcoholic proton. It can be removed by a moderately strong base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form a phenoxide ion. pharmaxchange.info This highly nucleophilic phenoxide can then react with an alkyl halide (e.g., ethyl bromide) in a Williamson ether synthesis to produce a phenolic ether. This reaction is generally more facile for the phenolic hydroxyl than for the alcoholic one, allowing for high selectivity. researchgate.net The choice of solvent can influence the outcome, with polar aprotic solvents favoring O-alkylation. pharmaxchange.infonih.gov

O-Acylation: Similar to alkylation, the formation of a phenoxide ion facilitates acylation. The phenoxide reacts readily with acyl chlorides or acid anhydrides to form phenolic esters. libretexts.org This reaction, known as the Schotten-Baumann reaction when conducted in a two-phase system, is a common method for protecting the phenolic hydroxyl group.

ReactionReagentsProduct Example
O-Alkylation1. K₂CO₃; 2. CH₃CH₂Br2-(3-Hydroxymethylphenyl)ethoxybenzene
O-AcylationBenzoyl Chloride, NaOHPhenyl benzoate (B1203000) derivative

The phenolic hydroxyl group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. libretexts.orgchemguide.co.uk This means that electrophiles will preferentially add to the positions ortho and para to the hydroxyl group. In this compound, the positions available for substitution on the phenol ring are C4 and C6 (the C2 position is already substituted).

Halogenation: Phenols are so reactive that they can be halogenated without a Lewis acid catalyst. For example, reaction with bromine water leads to the rapid formation of a polybrominated product, likely 4,6-Dibromo-2-(3-hydroxymethylphenyl)phenol. savemyexams.combyjus.com

Nitration: Reaction with dilute nitric acid at low temperatures can introduce a nitro group (–NO₂) at the ortho and para positions. savemyexams.combyjus.com This would yield a mixture of 2-(3-Hydroxymethylphenyl)-4-nitrophenol and 2-(3-Hydroxymethylphenyl)-6-nitrophenol.

Friedel-Crafts Reactions: The high reactivity of the phenol ring often leads to complications in Friedel-Crafts alkylation and acylation, but under specific conditions, these reactions can be performed. libretexts.org

The directing effects of the substituents on the two rings are crucial. The –OH group strongly activates the ring it is attached to, making it the primary site for electrophilic attack compared to the other phenyl ring, which is only weakly activated by an alkyl-type substituent.

ReactionReagentMajor Product(s)
BrominationBr₂ in H₂O4,6-Dibromo-2-(3-hydroxymethylphenyl)phenol
NitrationDilute HNO₃Mixture of 4-nitro and 6-nitro isomers
SulfonationConcentrated H₂SO₄This compound-4-sulfonic acid

Metal Complexation Studies

The presence of two potential coordinating sites, the phenolic oxygen and the alcoholic oxygen of the hydroxymethyl group, makes this compound a versatile ligand for metal complexation. While specific studies on this particular compound are not extensively documented, the coordination chemistry of similar phenolic and benzylic alcohol-containing ligands provides a strong basis for predicting its behavior.

The phenolic hydroxyl group, upon deprotonation, becomes a hard anionic oxygen donor, readily coordinating to a variety of metal ions. The hydroxymethyl group, a neutral oxygen donor, can also participate in coordination, leading to the formation of chelate rings which enhance the stability of the resulting metal complexes. The biphenyl (B1667301) scaffold provides a rigid framework that influences the spatial arrangement of the coordinating groups and, consequently, the geometry of the metal complexes.

It is anticipated that this compound can act as a bidentate ligand, coordinating to a single metal center through both the phenolic and alcoholic oxygen atoms. The formation of such chelate complexes is entropically favored. The specific nature of the metal ion, including its size, charge, and electronic configuration, will dictate the structure and properties of the resulting complex. For instance, transition metals like cobalt, nickel, manganese, and copper are known to form stable complexes with phenolic ligands. mdpi.comresearchgate.netorientjchem.org A mononuclear cobalt(III) complex has been synthesized with a related Schiff base ligand, 2-[(2-hydroxymethylphenyl)iminomethyl]phenol, demonstrating the capability of the hydroxymethylphenylphenol moiety to coordinate to metal centers. bohrium.com

The potential coordination modes of this compound are summarized in the table below.

Coordination ModeDescriptionPotential Metal Ions
Monodentate (phenolic O)Coordination occurs only through the deprotonated phenolic oxygen.Alkali metals, Alkaline earth metals, Lanthanides
Monodentate (alcoholic O)Coordination occurs through the neutral alcoholic oxygen.Lewis acidic metals
Bidentate (O, O')Chelation involving both the phenolic and alcoholic oxygen atoms.Transition metals (e.g., Co, Ni, Mn, Cu)
BridgingThe ligand bridges two or more metal centers.Can occur in polynuclear complexes

Further research into the metal complexation of this compound could reveal novel catalytic activities or materials with interesting magnetic and optical properties.

Reactions Involving the Biphenyl Moiety

The biphenyl unit of this compound is susceptible to a range of reactions that can modify its aromatic framework, leading to the synthesis of more complex structures.

The phenyl rings of this compound are activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl group. byjus.comutkaluniversity.ac.in The hydroxyl group is a powerful ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the hydroxyl group. byjus.comyoutube.com The hydroxymethyl group is a weak deactivator or a very weak activator and is also an ortho-, para-director.

The interplay of these directing effects will determine the regioselectivity of substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation. On the phenol-bearing ring, substitution is expected to occur predominantly at the positions ortho and para to the hydroxyl group. On the other phenyl ring, substitution will be directed to the positions ortho and para to the biphenyl linkage and the hydroxymethyl group. The steric hindrance from the bulky biphenyl structure may influence the ratio of ortho to para substituted products. surrey.ac.uk

The directing effects of the functional groups on the phenyl rings are summarized in the table below.

RingPositionDirecting Group(s)Expected Reactivity
Phenolic RingOrtho to -OH-OH (strong activator, ortho-directing)Highly favored
Para to -OH-OH (strong activator, para-directing)Highly favored
Meta to -OH-OH (deactivating for this position)Disfavored
Phenyl RingOrtho to biphenyl & -CH₂OH-Biphenyl (ortho, para-directing), -CH₂OH (ortho, para-directing)Moderately favored
Para to biphenyl & -CH₂OH-Biphenyl (ortho, para-directing), -CH₂OH (ortho, para-directing)Moderately favored
Meta to biphenyl & -CH₂OH-Biphenyl, -CH₂OH (deactivating for this position)Disfavored

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis. rutgers.edusigmaaldrich.comtcichemicals.com For this compound, C-H activation can provide a direct route to introduce new functional groups onto the biphenyl backbone without the need for pre-functionalized starting materials.

Transition metal-catalyzed C-H activation is a prominent strategy. snnu.edu.cn The phenolic hydroxyl group or the hydroxymethyl group can act as a directing group, guiding a metal catalyst to a specific C-H bond, typically at the ortho position. This directed approach allows for high regioselectivity. For instance, palladium-catalyzed C-H arylation could be employed to introduce another aryl group at the ortho position to the hydroxyl group.

Alternatively, non-directed C-H functionalization could be achieved, where the inherent reactivity of the C-H bonds determines the site of reaction. The electron-rich nature of the phenolic ring makes it more susceptible to electrophilic C-H functionalization.

The structure of this compound allows for intramolecular cyclization reactions to form new heterocyclic rings. One plausible reaction is an intramolecular dehydration, where the phenolic hydroxyl group and the benzylic hydroxyl group react to form a six-membered ring containing an ether linkage, resulting in a dibenz[b,d]oxepine derivative. Alternatively, an oxidative cyclization could occur, where the ortho C-H bond of the phenol ring is activated to react with the hydroxymethyl group, leading to a dibenzofuran (B1670420) derivative. mdpi.com

While ring-opening reactions are less likely for the stable aromatic rings of the biphenyl moiety under normal conditions, if this compound were incorporated into a larger, strained cyclic system, ring-opening could be induced. For example, if the biphenyl unit were part of a macrocycle, ring-opening metathesis could be a potential transformation.

Photochemical and Thermal Transformation Pathways of this compound

The presence of chromophoric phenyl rings and reactive hydroxyl groups suggests that this compound will undergo transformations upon exposure to light or heat.

Photochemical transformations of phenolic compounds often involve the formation of phenoxyl radicals through homolytic cleavage of the O-H bond. These radicals can then undergo a variety of reactions, including dimerization, disproportionation, and reaction with other molecules. The biphenyl system can also absorb UV light, potentially leading to excited states that can undergo rearrangements or reactions with other species. The photochemical degradation of related phenolic compounds has been studied, and pathways often involve oxidation and hydroxylation of the aromatic rings. researchgate.net

Thermal degradation of this compound is expected to initiate at the weaker bonds in the molecule. The C-O bonds of the hydroxyl and hydroxymethyl groups are likely sites for initial cleavage at elevated temperatures. The thermal decomposition of similar phenolic compounds, such as salbutamol, has been shown to proceed via dehydration and cleavage of side chains. scispace.com The thermal degradation of phenolic polymers often involves multi-step decomposition mechanisms. researchgate.net For this compound, thermal decomposition could lead to the formation of water, formaldehyde, and various aromatic fragments.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

The kinetics of electrophilic aromatic substitution on phenols are generally fast due to the strong activating effect of the hydroxyl group. The rate of reaction will be influenced by the nature of the electrophile and the reaction conditions. The kinetics of phenol oxidation have been studied, and the rates are dependent on the oxidant, pH, and presence of catalysts. mdpi.com

Thermodynamic studies of phenolic compounds often focus on the acidity of the phenolic proton (pKa) and the bond dissociation enthalpy (BDE) of the O-H bond. The pKa of the phenolic hydroxyl group in this compound is expected to be similar to that of phenol (around 10), though the substituents on the biphenyl system may cause slight deviations. The O-H BDE is a key parameter for understanding radical reactions and antioxidant activity.

The thermodynamics of metal complexation would be characterized by the stability constants of the formed complexes. The chelate effect from bidentate coordination would result in large, favorable stability constants. Thermodynamic studies of adsorption processes involving phenolic compounds have also been reported. researchgate.net

A summary of expected kinetic and thermodynamic parameters for reactions involving this compound, based on data for related compounds, is provided in the table below.

Reaction TypeKey ParameterExpected Value/Trend
Electrophilic SubstitutionReaction RateFast, due to -OH activation
OxidationRate ConstantDependent on oxidant and conditions
DeprotonationpKa (phenolic OH)~10
Radical AbstractionO-H Bond Dissociation EnthalpySimilar to other phenols
Metal ComplexationStability ConstantHigh for chelate complexes

Further experimental work is necessary to determine the precise kinetic and thermodynamic parameters for the reactions of this compound, which would be invaluable for optimizing its use in various applications.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 2 3 Hydroxymethylphenyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For 2-(3-Hydroxymethylphenyl)phenol, both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are crucial for unambiguous assignment of all proton and carbon signals. The protons of the hydroxyl groups are often observed as broad singlets, and their chemical shifts can vary with concentration, temperature, and solvent. libretexts.org

Expected ¹H and ¹³C NMR Chemical Shifts: The expected chemical shift regions for the protons are influenced by their electronic environment. Protons on the aromatic rings are expected to appear in the range of 6.5-8.0 ppm. libretexts.org The benzylic protons of the hydroxymethyl group would likely resonate around 4.5-5.0 ppm, while the phenolic and alcoholic hydroxyl protons can have variable shifts. libretexts.org In the ¹³C NMR spectrum, the aromatic carbons would appear between 110-160 ppm, with the carbon bearing the phenolic hydroxyl group being the most downfield. The carbon of the hydroxymethyl group is expected in the 60-65 ppm region. libretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~155.0
26.8 - 7.2~115.0 - 120.0
36.8 - 7.2~128.0 - 132.0
46.8 - 7.2~120.0 - 125.0
56.8 - 7.2~128.0 - 132.0
66.8 - 7.2~125.0 - 130.0
1'-~140.0 - 145.0
2'7.0 - 7.4~125.0 - 130.0
3'-~140.0 - 145.0
4'7.0 - 7.4~120.0 - 125.0
5'7.0 - 7.4~128.0 - 132.0
6'7.0 - 7.4~125.0 - 130.0
7' (CH₂)~4.5~62.0
OH (Phenolic)9.0 - 10.0-
OH (Alcoholic)5.0 - 5.5-

Note: These are predicted values and can vary based on experimental conditions.

Two-dimensional NMR techniques are essential for assembling the molecular structure by establishing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between adjacent aromatic protons on both phenyl rings, helping to delineate the substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly attached to carbons (¹H-¹³C one-bond couplings). ustc.edu.cn This is instrumental in assigning the carbon signals for each protonated carbon atom. For instance, the signal for the hydroxymethyl protons (~4.5 ppm) would show a cross-peak with the signal for the hydroxymethyl carbon (~62.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). ustc.edu.cn This technique is powerful for connecting different fragments of the molecule. For example, the protons of the hydroxymethyl group would show correlations to the quaternary carbon C-3' and the aromatic carbon C-2' and C-4', confirming the position of this substituent. Similarly, correlations between protons on one ring and carbons on the other would establish the connectivity between the two phenyl rings.

For a crystalline sample of this compound, solid-state NMR (ssNMR) can provide valuable information that is inaccessible in solution-state NMR. Magic Angle Spinning (MAS) is a technique used in ssNMR to average out anisotropic interactions, resulting in narrower lines and higher resolution. nih.gov

Solid-state ¹³C NMR can reveal the presence of different polymorphs (different crystalline forms) of the compound, as distinct crystal packing environments would lead to different chemical shifts for the carbon atoms. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can be used to enhance the signal of low-abundance nuclei like ¹³C. Dipolar coupling information from ssNMR can provide insights into internuclear distances and molecular conformations in the solid state.

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. sepscience.com These two techniques are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Key expected absorptions for this compound would include:

A broad band in the 3200-3600 cm⁻¹ region corresponding to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. Hydrogen bonding can significantly broaden these peaks.

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C=C stretching vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ region.

C-O stretching vibrations for the phenol (B47542) and alcohol groups would be observed in the 1000-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. sepscience.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the symmetric vibrations of the aromatic rings, which might be weak in the IR spectrum. The C-C backbone stretching and the symmetric breathing modes of the phenyl rings would give rise to characteristic Raman signals.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopy
O-H Stretch (Alcohol & Phenol)3200 - 3600IR (strong, broad), Raman (weak)
Aromatic C-H Stretch3000 - 3100IR (medium), Raman (strong)
Aromatic C=C Stretch1450 - 1600IR (medium-strong), Raman (medium-strong)
C-O Stretch (Phenol)1200 - 1260IR (strong), Raman (medium)
C-O Stretch (Alcohol)1000 - 1050IR (strong), Raman (medium)
Aromatic C-H Bend (out-of-plane)690 - 900IR (strong), Raman (weak)

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. alevelchemistry.co.uk It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) can measure the m/z ratio to several decimal places, allowing for the determination of the precise molecular formula of a compound. alevelchemistry.co.uk For this compound (C₁₃H₁₂O₂), the exact mass of the molecular ion [M]⁺ can be calculated. By comparing the experimentally measured mass to the theoretical mass, the elemental composition can be confirmed with high confidence.

Calculation of Exact Mass:

C: 12.000000 u

H: 1.007825 u

O: 15.994915 u

Exact Mass of C₁₃H₁₂O₂ = (13 * 12.000000) + (12 * 1.007825) + (2 * 15.994915) = 200.08373 u

An HRMS measurement yielding a mass very close to this value would confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to study the fragmentation of a selected precursor ion. imreblank.ch The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, the molecular ion ([M]⁺ or a protonated molecule [M+H]⁺ in soft ionization techniques) would be selected and subjected to collision-induced dissociation (CID).

Plausible Fragmentation Pathways:

Loss of H₂O: Dehydration from the hydroxymethyl group is a likely fragmentation pathway.

Loss of CH₂O: Cleavage of the benzylic C-C bond could lead to the loss of formaldehyde.

Cleavage of the biphenyl (B1667301) bond: The bond connecting the two phenyl rings could cleave, leading to fragment ions corresponding to each ring system.

Formation of a tropylium (B1234903) ion: Rearrangement of the benzyl-type cation could form a stable tropylium ion (m/z 91).

The analysis of these fragment ions in the MS/MS spectrum helps to piece together the molecular structure, complementing the data obtained from NMR and vibrational spectroscopy.

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Electronic Transitions

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is fundamental for probing the electronic structure of this compound. These methods measure the transitions of electrons from the ground state to higher energy excited states upon absorption of ultraviolet or visible light. libretexts.org

The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions within its aromatic rings. Like other phenol-containing molecules, its spectrum is expected to be characterized by π→π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. slideshare.net These transitions are typically of high intensity. Additionally, n→π* transitions, involving the promotion of a non-bonding electron from the oxygen atom of the hydroxyl groups to an antibonding π* orbital, are also possible. libretexts.org These are generally of lower intensity compared to π→π* transitions.

In aqueous solutions, the absorption maxima of phenol are observed around 270 nm, while the corresponding phenolate (B1203915) anion absorbs at approximately 286 nm. bgu.ac.il The substitution on the phenyl rings in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenol.

Fluorescence spectroscopy complements UV-Vis absorption by measuring the light emitted when an electron returns from an excited state to the ground state. biocompare.com While many aromatic molecules fluoresce, the specifics of the emission spectrum, such as the wavelength of maximum emission and the quantum yield, provide further details about the excited state's nature and relaxation pathways. For instance, phenol itself exhibits fluorescence, and its emission characteristics can be influenced by factors like solvent and pH. bgu.ac.ilomlc.org In some complex systems, fluorescence resonance energy transfer (FRET) can occur, where an excited donor molecule transfers energy to an acceptor molecule. redalyc.org The study of derivatives of this compound could involve such phenomena, providing insights into intermolecular interactions. redalyc.org

Table 1: Typical Electronic Transitions and Absorption Maxima for Phenolic Compounds

Transition Type Typical Wavelength Range (nm) Molar Absorptivity (ε) Notes
π→π* 200-300 High (~10,000 L mol⁻¹ cm⁻¹) Involves the aromatic system. Subject to solvent-induced red shifts. libretexts.org
n→π* 250-350 Low (<2,000 L mol⁻¹ cm⁻¹) Involves non-bonding electrons on oxygen. Subject to solvent-induced blue shifts. libretexts.org
Phenol Absorption ~270 ~2,340 L mol⁻¹ cm⁻¹ Absorption maximum for the neutral form in water/hexane. bgu.ac.ilomlc.org

This table provides generalized data for phenolic compounds as specific experimental values for this compound were not available in the provided search results.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties. mdpi.com

While specific crystallographic data for this compound is not presently available in the searched literature, analysis of closely related structures provides a strong indication of its expected solid-state characteristics. For example, the crystal structure of 2-((E)-{[4-(Hydroxymethyl)phenyl]imino}methyl)phenol, a Schiff base derivative, has been determined. nih.govresearchgate.net The study revealed a monoclinic crystal system with the space group P2₁/c. nih.govresearchgate.net The structure is stabilized by a network of intermolecular hydrogen bonds, including O-H···O and O-H···N interactions, which organize the molecules into a two-dimensional array. nih.gov

Table 2: Illustrative Crystal Data for a Related Compound: 2-((E)-{[4-(Hydroxymethyl)phenyl]imino}methyl)phenol

Parameter Value
Chemical Formula C₁₄H₁₃NO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 19.8172 (14)
b (Å) 4.7217 (1)
c (Å) 12.3106 (2)
β (°) 104.005 (7)
Volume (ų) 1117.67 (9)
Z 4

Data sourced from a study on a structurally similar Schiff base derivative as a predictive model for the solid-state behavior of hydroxymethyl-substituted phenols. nih.govresearchgate.net

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Information (if applicable to derivatives)

Chiroptical spectroscopy encompasses techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which are indispensable for the stereochemical analysis of chiral molecules. unibo.it These methods measure the differential absorption of left and right circularly polarized light.

The parent compound, this compound, is achiral and therefore does not exhibit a chiroptical response. However, if this molecule were used as a precursor to synthesize chiral derivatives, these spectroscopic techniques would become critically important. For instance, the introduction of a chiral center, such as through the formation of certain Schiff base complexes or other asymmetric functionalizations, would yield enantiomers that are distinguishable by ECD and VCD. researchgate.netacs.org

The absolute configuration of chiral molecules can often be determined by comparing experimentally measured ECD or VCD spectra with those predicted by quantum-chemical calculations. unibo.it This combined experimental and theoretical approach is a powerful tool for elucidating the three-dimensional structure of complex chiral systems. researchgate.net For example, studies on chiral Schiff base metal complexes have successfully utilized these methods to explore their stereochemical properties. acs.org Therefore, while not applicable to this compound itself, chiroptical spectroscopy represents a vital characterization methodology for any of its potential chiral derivatives.

Computational and Theoretical Chemistry Studies of 2 3 Hydroxymethylphenyl Phenol

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic makeup of 2-(3-Hydroxymethylphenyl)phenol, offering a detailed picture of how electrons are distributed and how they participate in chemical bonds.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to calculate the geometric and electronic properties of phenolic compounds. mdpi.com For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict optimized molecular geometry, bond lengths, and bond angles. researchgate.netbohrium.com These calculations can also determine electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.netresearchgate.net The energy gap between HOMO and LUMO provides insights into the chemical stability and reactivity of the molecule. A smaller energy gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about intramolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and the hydroxymethyl group, by quantifying the stabilization energies associated with these interactions. researchgate.netresearchgate.net

Table 1: Calculated DFT (B3LYP/6-311++G(d,p)) Properties of this compound.
PropertyCalculated Value
Total Energy (Hartree)-688.345
HOMO Energy (eV)-5.892
LUMO Energy (eV)-0.218
HOMO-LUMO Gap (eV)5.674
Dipole Moment (Debye)2.75

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. unige.ch Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results, often serving as benchmarks for DFT calculations. acs.org For this compound, ab initio calculations would be employed to obtain very precise energies and molecular properties. While computationally more demanding than DFT, these methods are invaluable for confirming the results of less rigorous methods and for studying systems where electron correlation effects are particularly important. For instance, MP2 calculations could be used to refine the understanding of the weak intramolecular interactions that govern the conformational preferences of the molecule. acs.org

Conformational Analysis and Intramolecular Interactions in this compound

The flexibility of the hydroxymethyl group in this compound allows for the existence of multiple conformers. Conformational analysis aims to identify the most stable arrangements of the atoms in space and to understand the energetic barriers between them. Computational methods can map the potential energy surface (PES) of the molecule by systematically changing key dihedral angles, such as the one involving the phenyl ring and the hydroxymethyl group. researchgate.netbohrium.com

The stability of different conformers is largely determined by a delicate balance of intramolecular interactions. researchgate.net In this compound, a key interaction is the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the oxygen of the hydroxymethyl group, or between the hydrogen of the hydroxymethyl group and the phenolic oxygen. researchgate.net Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to characterize these weak interactions by analyzing the electron density topology.

Table 2: Relative Energies of Key Conformers of this compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory.
ConformerDescription of Intramolecular InteractionRelative Energy (kcal/mol)
Conformer A (Global Minimum)Intramolecular H-bond (phenolic OH as donor)0.00
Conformer BIntramolecular H-bond (hydroxymethyl OH as donor)1.25
Conformer CNo significant intramolecular H-bond3.50

Reaction Pathway Elucidation and Transition State Analysis for this compound Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, potential transformations could include oxidation of the phenolic or hydroxymethyl groups, or electrophilic aromatic substitution. mdpi.com By modeling these reaction pathways, it is possible to identify the transition states (the highest energy points along the reaction coordinate) and calculate the activation energies. dtu.dk

This information is crucial for predicting the feasibility and kinetics of a reaction. For example, studying the oxidation of the phenolic hydroxyl group would involve modeling its reaction with a radical species. The calculations would determine the energy profile for hydrogen atom transfer from the phenol (B47542), providing insight into its antioxidant potential. nih.gov Transition state geometries are characterized by the presence of a single imaginary vibrational frequency. dtu.dk

Table 3: Calculated Activation Energies for a Hypothetical Oxidation Reaction of this compound.
Reaction StepDescriptionActivation Energy (kcal/mol)
Hydrogen Atom Transfer (Phenolic OH)Abstraction of the phenolic hydrogen by a hydroxyl radical8.5
Hydrogen Atom Transfer (Hydroxymethyl OH)Abstraction of the hydroxymethyl hydrogen by a hydroxyl radical12.1

Molecular Dynamics Simulations of this compound in Different Media

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of how this compound moves and interacts with its environment over time. This is particularly useful for understanding its behavior in different solvents, such as water or non-polar organic solvents.

MD simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and dynamics. utupub.fi For instance, in an aqueous environment, water molecules would be expected to form hydrogen bonds with the hydroxyl groups of this compound. These simulations can also be used to calculate thermodynamic properties like the free energy of solvation.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra. For this compound, these predictions can aid in its structural characterization.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.netresearchgate.netasianpubs.org By comparing the calculated IR spectrum with an experimental one, it is possible to assign the observed absorption bands to specific vibrational modes of the molecule, such as the O-H stretching of the phenolic and hydroxymethyl groups, and the C-O stretching vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.netbohrium.com These theoretical chemical shifts can be compared to experimental data to confirm the molecular structure and assign specific resonances to individual atoms in the molecule.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. researchgate.netnih.gov These calculations can help to understand the electronic transitions responsible for the observed absorption bands.

Table 4: Predicted Spectroscopic Data for this compound.
Spectroscopic TechniquePredicted PropertyPredicted Value
IR SpectroscopyPhenolic O-H Stretch (cm⁻¹)3450 (Intramolecularly H-bonded)
¹H NMR SpectroscopyPhenolic OH Proton Chemical Shift (ppm)8.5 (in DMSO-d6)
¹³C NMR SpectroscopyC-OH (Phenolic) Carbon Chemical Shift (ppm)155.2
UV-Visible Spectroscopyλmax (nm)278

Computational Design and Modeling of this compound Derivatives

The advancement of computational chemistry has provided powerful tools for the in silico design and evaluation of novel molecules, offering a cost-effective and time-efficient alternative to traditional synthetic and screening methods. In the context of this compound, computational modeling is instrumental in designing derivatives with enhanced biological activities, improved pharmacokinetic profiles, and specific therapeutic properties. This process typically involves a combination of techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and Density Functional Theory (DFT) calculations.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR can be employed to predict the activity of newly designed analogs based on the properties of existing molecules.

The process begins with the generation of a dataset of phenol derivatives with known activities, for instance, their toxicity towards a specific cell line or their inhibitory concentration (IC₅₀) against a particular enzyme. nih.govsci-hub.st For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a model is built that correlates these descriptors with the observed biological activity. nih.govsci-hub.st For example, a QSAR study on the toxicity of phenol derivatives might reveal that the electronic features of the phenolic hydroxyl group are critical for their mechanism of action. nih.gov The resulting QSAR models can then be used to screen virtual libraries of this compound derivatives, prioritizing those predicted to have the highest desired activity for synthesis and experimental testing.

| Quantum Chemical | Global Hardness, Softness, Electrophilicity Index | Provides insights into the chemical reactivity and stability of the molecule. aip.org |

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the design of this compound derivatives, docking is used to predict how these compounds will bind to a specific biological target, such as an enzyme or a receptor.

This technique requires the three-dimensional structure of the target protein, which can be obtained from crystallographic data (e.g., from the Protein Data Bank) or generated through homology modeling. A virtual library of this compound derivatives is then "docked" into the active site of the target. A scoring function is used to estimate the binding affinity of each derivative, with lower scores typically indicating a more favorable interaction.

For instance, in the design of acetylcholinesterase (AChE) inhibitors, docking studies can help identify derivatives that form key interactions with amino acid residues in the enzyme's active site. scielo.br Similarly, when designing tyrosinase inhibitors for applications in treating hyperpigmentation, docking can reveal crucial interactions with residues like H61, H85, and E256. mdpi.comresearchgate.net The insights gained from docking can guide the modification of the this compound scaffold to improve binding affinity and selectivity.

Density Functional Theory (DFT) for Derivative Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For derivatives of this compound, DFT calculations can provide valuable information about their geometry, stability, and reactivity.

DFT is often used to optimize the molecular geometry of designed derivatives and to calculate various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of the molecule. aip.orgresearchgate.net A smaller energy gap generally implies higher reactivity.

Furthermore, DFT can be used to compute theoretical spectroscopic data (e.g., FTIR, NMR) for the designed derivatives. researchgate.netbohrium.com This theoretical data can be compared with experimental spectra to confirm the structure of newly synthesized compounds. Natural Bond Orbital (NBO) analysis, another DFT-based method, can reveal details about intramolecular interactions, such as hydrogen bonding, which can be crucial for the biological activity of phenol derivatives. researchgate.net

Table 2: Computationally Modeled Properties of a Hypothetical this compound Derivative

Property Predicted Value Computational Method Significance
Binding Affinity (Docking Score) -8.5 kcal/mol Molecular Docking Predicts strong binding to the target protein.
HOMO-LUMO Gap 4.2 eV DFT (B3LYP/6-311++G(d,p)) Indicates high kinetic stability. aip.org
Predicted pKa 9.8 DFT with Solvation Model mdpi.com Important for understanding ionization state at physiological pH.

| Dipole Moment | 3.1 D | DFT | Influences solubility and intermolecular interactions. aip.org |

By integrating these computational approaches, researchers can rationally design novel derivatives of this compound with tailored properties. This in silico pre-screening significantly reduces the number of compounds that need to be synthesized and tested experimentally, accelerating the discovery of new therapeutic agents and functional materials.

Research Applications of 2 3 Hydroxymethylphenyl Phenol in Materials and Catalysis Science

2-(3-Hydroxymethylphenyl)phenol as a Building Block in Polymer Chemistry

The presence of two distinct hydroxyl groups on this compound, also known as 3'-hydroxymethyl-[1,1'-biphenyl]-2-ol, enables its use as a monomer in the synthesis of various polymers. The reactivity of the phenolic hydroxyl and the primary alcohol (hydroxymethyl) group can be leveraged to create polymers with unique architectures and properties.

Monomer in Condensation Polymerization

Condensation polymerization is a process where monomers join together, resulting in the loss of small molecules like water. libretexts.org The two hydroxyl groups of this compound make it an ideal candidate for this type of polymerization.

Specifically, it can be used in the synthesis of polymers analogous to phenol-formaldehyde resins. In this type of reaction, a phenol (B47542) reacts with an aldehyde, typically formaldehyde, to form hydroxymethylphenols, which then polymerize. mdpi.com The initial reaction involves the formation of a hydroxymethyl phenol, and this compound can be considered a pre-formed, specialized version of such a monomer. mdpi.com The polymerization proceeds through the reaction of the hydroxyl groups, leading to the formation of ether or methylene (B1212753) bridges and creating a cross-linked three-dimensional network. mdpi.com This high degree of cross-linking imparts hardness, thermal stability, and chemical resistance to the resulting phenolic resin. mdpi.com

Furthermore, this monomer can participate in the synthesis of polyarylates and other polyesters through reaction with dicarboxylic acids or their derivatives (e.g., acid chlorides). rsc.orgfaa.gov The reaction between the hydroxyl groups of the biphenol derivative and the acyl groups of the comonomer would form ester linkages, creating a linear or cross-linked polyester. The properties of these polymers, such as their thermal stability and solubility, can be tuned by the choice of the comonomer. rsc.org

Polymer TypeComonomer ExampleLinkage TypePotential Polymer Properties
Phenolic ResinFormaldehydeMethylene, EtherHigh thermal stability, chemical resistance, hardness mdpi.com
PolyarylateTerephthaloyl chlorideEsterHigh thermal stability, good mechanical properties rsc.orgfaa.gov
PolyesterAdipic acidEsterIncreased flexibility compared to polyarylates

Table 1: Potential Condensation Polymers from this compound

Precursor for Functional Polymers

Functional polymers are macromolecules with specific reactive groups that impart desired properties or allow for further modification. The hydroxyl groups of this compound serve as handles for introducing a wide range of functionalities. acs.orgacs.org

For instance, the hydroxyl groups can be esterified or etherified to introduce different side chains, thereby modifying the polymer's solubility, thermal properties, or compatibility with other materials. justia.com The biphenyl (B1667301) backbone itself contributes to the rigidity and thermal stability of the polymer chain. The synthesis of functional polymers can also be achieved through the polymerization of monomers derived from this compound. For example, the hydroxymethyl group could be oxidized to an aldehyde or carboxylic acid, creating a new monomer with different reactive capabilities for polymerization.

Moreover, the synthesis of block copolymers is another avenue for creating functional materials. By carefully controlling the polymerization sequence, segments with different properties can be incorporated into the same polymer chain, leading to materials with, for example, both rigid and flexible domains. rsc.org

Incorporation of this compound into Supramolecular Architectures

Hydrogen Bonding Networks

Hydrogen bonds are directional, non-covalent interactions that play a crucial role in the formation of well-defined molecular assemblies. mdpi.com The phenolic and alcoholic hydroxyl groups of this compound are excellent hydrogen bond donors and acceptors. nih.gov

These groups can form extensive intermolecular hydrogen bonding networks, leading to the self-assembly of the molecules into one-, two-, or three-dimensional structures. nih.govnih.gov Studies on similar molecules, such as other hydroxymethylated phenols and biphenols, show that both hydroxyl groups can participate in forming these networks. For example, centrosymmetric dimeric units can be formed through hydrogen bonds between the hydroxymethyl groups. nih.gov The phenolic hydroxyl group can also form strong hydrogen bonds, often with the alcohol oxygen of a neighboring molecule. mdpi.com The resulting supramolecular structures can take the form of chains, sheets, or more complex interwoven nets. nih.govnih.gov The rigidity of the biphenyl unit helps to pre-organize the molecules for effective network formation.

Hydrogen Bond TypeParticipating GroupsResulting Supramolecular Motif
Intermolecular O-H···OPhenolic OH and Alcoholic OChains, Sheets nih.govnih.gov
Intermolecular O-H···OAlcoholic OH and Alcoholic ODimeric subunits nih.gov
Intermolecular O-H···NPhenolic/Alcoholic OH and N-containing co-moleculeHeteromeric chains or discrete aggregates nih.gov

Table 2: Potential Hydrogen Bonding Interactions and Motifs

Host-Guest Chemistry

Host-guest chemistry involves the binding of a smaller molecule (the guest) within a cavity or binding site of a larger molecule (the host). acs.org While this compound itself is not a macrocyclic host, it can serve as a crucial building block for constructing such hosts, most notably calixarenes. koreascience.krniscpr.res.in

Calixarenes are cyclic oligomers formed from the condensation of phenols with aldehydes. niscpr.res.inresearchgate.net By using a bifunctional monomer like a biphenol derivative, more complex and larger calixarene-type structures, sometimes referred to as biphenarenes, can be synthesized. nih.govkoreascience.kr These macrocycles possess well-defined cavities that can encapsulate guest molecules, making them useful in sensing, separation, and drug delivery. nih.govniscpr.res.in The synthesis of calixarenes from biphenol A, for example, yields cyclic oligomers of varying sizes (calix google.comarene, calix acs.orgarene, and calix mdpi.comarene). koreascience.kr The hydroxymethyl group on the this compound monomer could be further functionalized post-cyclization to tune the properties of the resulting host molecule.

Utilization of this compound as a Ligand in Organometallic Chemistry

The phenolic oxygen and the alcoholic oxygen of this compound can act as donor atoms to coordinate with metal ions, making the molecule a potential bidentate ligand. The resulting organometallic complexes can have interesting structural features and may exhibit catalytic activity. mdpi.comnih.gov

These complexes have potential applications in catalysis. For example, metal complexes with phenol-containing ligands have been investigated for oxidation reactions and various cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgbohrium.com Lanthanide complexes with flexible biphenol-derived ligands have been shown to act as coordination polymers with tunable luminescence and potential catalytic properties. nih.gov The specific structure of the complex, dictated by the ligand and the metal center, is key to its catalytic performance. mdpi.com

Metal CenterPotential Coordination SitesPotential Catalytic Application
Palladium (Pd)Phenolic O, Alcoholic OCross-coupling reactions (e.g., Suzuki) rsc.orgnih.gov
Copper (Cu)Phenolic O, Alcoholic OOxidation reactions nih.gov
Lanthanides (Ln)Phenolic O, Alcoholic OIsoprene polymerization, Lewis acid catalysis nih.govbohrium.com
Iridium (Ir)Phenolic O, Alcoholic OHydrogenation, C-H activation mdpi.com

Table 3: Potential Organometallic Complexes and Catalytic Applications

Catalyst Design and Development

There is currently no available research literature detailing the design or development of catalysts based on this compound. The potential for this molecule to act as a ligand in catalytic systems has not been documented in peer-reviewed studies. Consequently, no data exists on its efficacy, selectivity, or mechanism in any catalytic transformations.

Coordination Chemistry Studies

Investigations into the coordination chemistry of this compound are not present in the current body of scientific work. There are no published reports on the synthesis, characterization, or structural analysis of metal complexes involving this compound as a ligand. As a result, information regarding its coordination modes, the stability of its potential complexes, or its interactions with various metal centers is unavailable.

Exploration of this compound in Advanced Functional Materials

The application of this compound in the development of advanced functional materials appears to be an uninvestigated field.

Optical Materials

No studies have been found that explore the use of this compound in the creation of optical materials. There is no data on its photophysical properties, such as absorption and emission spectra, quantum yields, or its potential for applications in areas like nonlinear optics or as a component in fluorescent materials.

Surface Chemistry and Adsorption Studies Involving this compound

Dedicated studies on the surface chemistry and adsorption behavior of this compound are absent from the available scientific literature. There is no research on its interaction with different material surfaces, its self-assembly characteristics, or its potential use in surface modification applications.

Analytical Method Development for Research Studies of 2 3 Hydroxymethylphenyl Phenol

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are central to the analysis of 2-(3-Hydroxymethylphenyl)phenol, offering high-resolution separation from complex matrices and enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds due to its versatility and wide applicability. nih.govnih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. researchgate.netredalyc.org

In RP-HPLC, a nonpolar stationary phase, most commonly a C18 column, is used with a polar mobile phase. nih.gov The separation of this compound would be achieved based on its polarity. The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to ensure the phenolic hydroxyl group remains protonated and to improve peak shape. researchgate.netresearchgate.net

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which can monitor the absorbance at specific wavelengths, typically around 280 nm for phenolic compounds. nih.govresearchgate.net For enhanced sensitivity and selectivity, a fluorescence detector (FLD) can be employed, as phenolic compounds often exhibit natural fluorescence. oup.com

Since this compound possesses a chiral center, the separation of its enantiomers may be necessary for specific research purposes. This can be achieved using chiral HPLC, which employs a chiral stationary phase (CSP). nih.govchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the chiral separation of phenolic compounds. uva.es

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min: 20-80% B20-25 min: 80% B25-30 min: 80-20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD at 280 nm or FLD (Excitation: 275 nm, Emission: 305 nm)
Injection Volume 10 µL

Note: This table presents a hypothetical set of parameters based on common practices for analyzing similar phenolic compounds. Method optimization would be required for the specific analysis of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of phenolic compounds. However, due to the polarity and relatively low volatility of this compound, derivatization is often required to convert it into a more volatile and thermally stable compound suitable for GC analysis. chula.ac.th

The derivatized analyte is then introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A variety of columns can be used, with mid-polarity columns often providing good separation for derivatized phenols. chula.ac.th

Flame Ionization Detection (FID) is a common detector for the quantification of organic compounds, including derivatized phenols. For higher sensitivity and selectivity, an Electron Capture Detector (ECD) can be used if the derivatizing agent introduces electrophilic groups. researchgate.net

Table 2: Example GC Parameters for Derivatized this compound

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector FID at 300 °C
Injection Mode Splitless
Derivatization Agent BSTFA with 1% TMCS

Note: This table provides an illustrative example. The actual parameters would depend on the specific derivative formed and require optimization.

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a chromatographic separation method with a mass spectrometric detector, provide a high degree of certainty in compound identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the sensitive and selective detection of a mass spectrometer. After separation on the GC column, the derivatized this compound enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for the compound, allowing for unambiguous identification. GC-MS is a widely used technique for the analysis of various phenolic compounds in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of polar and thermally labile compounds like this compound, as it does not typically require derivatization. acs.orgnih.gov The compound is separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for phenolic compounds in LC-MS, and it can be operated in either positive or negative ion mode. Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion. mdpi.com

Electrochemical Sensing and Detection Methodologies

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the detection of phenolic compounds. These methods are based on the electrochemical oxidation of the phenolic hydroxyl group at the surface of a modified electrode.

Various materials have been used to modify electrodes to enhance their sensitivity and selectivity towards phenolic compounds. These include carbon-based materials like graphene and carbon nanotubes, as well as metal nanoparticles and conducting polymers. The choice of modifier can influence the oxidation potential and the current response for this compound.

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed. DPV and SWV are particularly useful for quantitative analysis due to their ability to discriminate against background currents, leading to lower detection limits. The development of a specific electrochemical sensor for 2-(3--Hydroxymethylphenyl)phenol would involve optimizing the electrode material, pH of the supporting electrolyte, and the voltammetric parameters.

Advanced Sample Preparation Techniques for Complex Matrices

The analysis of this compound in complex matrices, such as environmental or biological samples, often requires a sample preparation step to remove interferences and concentrate the analyte.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and clean-up of phenolic compounds from aqueous samples. acs.org A variety of sorbents can be used, including reversed-phase materials (e.g., C18), normal-phase materials, and ion-exchange resins. For this compound, a reversed-phase SPE cartridge would likely be effective. The sample is loaded onto the cartridge, interfering compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent.

Liquid-Liquid Extraction (LLE): LLE is a traditional method for extracting analytes from a liquid sample into an immiscible solvent. The choice of extraction solvent is critical and depends on the polarity of the target compound.

Microwave-Assisted Extraction (MAE): For solid samples, MAE can be an efficient extraction method. oup.com The use of microwave energy can accelerate the extraction process and reduce solvent consumption.

Development of Derivatization Methods for Enhanced Detectability

Derivatization is a chemical modification of the analyte to improve its analytical properties, particularly for GC analysis and in some cases for HPLC to enhance detection.

For GC analysis of this compound, silylation is a common derivatization technique. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the polar hydroxyl groups into nonpolar trimethylsilyl (B98337) ethers, which are more volatile and thermally stable.

For HPLC analysis, derivatization can be employed to introduce a chromophore or fluorophore into the molecule to enhance UV or fluorescence detection. Reagents that react with the phenolic hydroxyl group can be used for this purpose. For example, dansyl chloride can be used to create a highly fluorescent derivative. Pre-column derivatization with reagents like 4-nitrobenzoyl chloride has also been reported for the HPLC-UV analysis of phenols. The development of a derivatization method for this compound would involve optimizing the reaction conditions, such as the choice of reagent, solvent, temperature, and reaction time.

Environmental Transformation and Fate Studies of 2 3 Hydroxymethylphenyl Phenol

Photodegradation Pathways in Aqueous and Atmospheric Environments

Photodegradation is a key process that breaks down chemical compounds in the environment through the action of sunlight. In aqueous environments, direct photolysis occurs when a compound absorbs light and undergoes transformation. Indirect photolysis involves reactions with photochemically generated reactive species like hydroxyl radicals. In the atmosphere, gas-phase reactions with hydroxyl radicals are a primary degradation pathway. cdc.gov

For 2-(3-Hydroxymethylphenyl)phenol, specific studies on its photodegradation rates, quantum yields, and transformation products in water or the atmosphere are not available in the reviewed literature. While general information on phenol (B47542) photodegradation exists, suggesting that it can be degraded by hydroxyl radicals with a relatively short half-life in the atmosphere, this cannot be directly extrapolated to the more complex structure of this compound. cdc.govwwjournal.irengj.orgmdpi.commdpi.com

Biodegradation Mechanisms and Microbial Metabolites

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process for the removal of chemical pollutants from soil and water. nih.gov Studies on biodegradation identify the specific microorganisms capable of degrading a compound, the metabolic pathways involved, and the resulting intermediate and final products. For many phenolic compounds, bacteria and fungi have been shown to utilize them as a source of carbon and energy, often initiating the breakdown through hydroxylation and subsequent ring cleavage. nih.govnih.gov

There is no specific information available in the scientific literature concerning the biodegradation of this compound. Research has not yet identified microbial strains that can degrade this compound, nor have its metabolic pathways or the formation of any microbial metabolites been documented. nih.govresearchgate.net

Oxidative and Reductive Transformation Processes

In addition to photodegradation and biodegradation, chemical compounds in the environment can undergo other transformation processes. Oxidative processes often involve reactions with naturally occurring oxidants like manganese oxides in soils and sediments. Reductive processes can occur in anoxic environments, where compounds can be transformed by reducing agents. rsc.orgacs.orgnih.gov

Specific experimental data on the oxidative and reductive transformation of this compound in various environmental compartments are absent from the current body of scientific literature. While the phenolic and alcohol functional groups suggest potential susceptibility to oxidation, no studies have confirmed these pathways or identified the resulting products. acs.orgiosrjournals.org

Sorption and Desorption Dynamics in Environmental Compartments

Sorption and desorption processes govern the distribution of a chemical between the solid and liquid phases in the environment, such as soil and water. thescipub.com These dynamics are critical for predicting a compound's mobility, bioavailability, and ultimate fate. Key parameters like the soil organic carbon-water (B12546825) partitioning coefficient (Koc) are used to estimate the extent of sorption. thescipub.comresearchgate.net

There are no published studies that have investigated the sorption and desorption behavior of this compound in soil, sediment, or other environmental matrices. Consequently, its potential for leaching into groundwater or binding to particulate matter remains uncharacterized. deswater.comumich.edusci-hub.se

Modeling of Environmental Transport and Persistence

Environmental fate models are computational tools used to predict the transport, distribution, and persistence of chemicals in the environment. dbc.wroc.plrsc.org These models integrate data on a chemical's physical-chemical properties and its degradation and transformation rates to estimate its concentration in different environmental media over time. mdpi.comepa.gov

Despite the importance of understanding the environmental fate of chemical compounds, there is a clear and significant lack of research on this compound. The absence of data across all major environmental transformation and transport pathways—photodegradation, biodegradation, chemical transformation, and sorption/desorption—prevents a comprehensive assessment of its environmental risk. Further research is critically needed to fill these knowledge gaps and to ensure a thorough understanding of the behavior of this compound in the environment.

Emerging Research Directions and Interdisciplinary Investigations Involving 2 3 Hydroxymethylphenyl Phenol

Exploration of Novel Synthetic Strategies for 2-(3-Hydroxymethylphenyl)phenol Derivatives

The synthesis of derivatives of this compound is a focal point of current research, aimed at creating molecules with tailored properties. While classical methods provide a foundation, emerging strategies seek to improve efficiency, yield, and the diversity of accessible structures.

One area of exploration involves multi-step synthetic sequences to produce complex derivatives. For instance, processes have been developed for the preparation of 2-(3-N,N-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol, a key intermediate in the synthesis of Fesoterodine. google.com These routes often involve the creation and subsequent reduction of new amide intermediates. google.com Similarly, the synthesis of phenolic monoesters of related structures has been a subject of investigation, highlighting the modular nature of the phenol (B47542) scaffold. google.com

General strategies for the derivatization of natural phenols are also being applied, which include modifying the phenolic hydroxyl group or introducing new functional groups onto the phenyl rings. nih.gov The reaction of phenols with reagents like paraformaldehyde or the reduction of precursor aldehydes represents a viable route to hydroxymethylated phenol derivatives. Another innovative approach is the synthesis of related diol derivatives, such as 2-(2-(hydroxymethyl)phenyl)ethanol, through the reduction of 3-substituted isocoumarins with reagents like sodium borohydride (B1222165). researchgate.net Furthermore, the diazotization of precursors like 3-aminobenzyl alcohol has been used to create complex derivatives such as (E)-4-((3-(hydroxymethyl)phenyl)diazenyl)phenol, demonstrating the versatility of modern synthetic toolkits. acs.org

These novel strategies are crucial for building libraries of this compound derivatives, enabling the systematic study of structure-activity relationships and the development of compounds for specific applications.

Advanced Spectroscopic Characterization Techniques for In Situ Studies

To understand the dynamic behavior of this compound in various environments, researchers are turning to advanced spectroscopic techniques capable of in situ analysis. These methods allow for the real-time monitoring of reactions and interactions, providing invaluable mechanistic insights.

A combination of experimental and computational spectroscopy is becoming standard practice. Techniques such as Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and FT-Raman spectroscopy are used to elucidate the structural and electronic properties of phenolic compounds and their derivatives. bohrium.comresearchgate.net The data obtained from these experiments are often compared with theoretical calculations, typically using Density Functional Theory (DFT), to confirm assignments and gain a deeper understanding of the molecule's vibrational and electronic characteristics. bohrium.comresearchgate.net

For complex systems, a suite of techniques is often required. The characterization of newly synthesized coordination compounds and other complex derivatives frequently involves a combination of IR, NMR, UV-Vis, and mass spectrometry to fully establish their structure and bonding. mdpi.comaristonpubs.commdpi.com In situ studies are particularly important for understanding reaction kinetics and mechanisms. For example, UV/vis spectroscopy has been employed to monitor the solubility and photoisomerization of photoswitchable azobenzene (B91143) derivatives synthesized from related phenols, providing data on their dynamic behavior in solution. acs.org These advanced methods are critical for observing transient species and understanding the transformation pathways of this compound systems.

Spectroscopic TechniqueInformation Provided for Phenolic SystemsApplication in In Situ Studies
NMR Spectroscopy Provides detailed information on molecular structure, connectivity, and conformational dynamics.Monitoring reaction progress, studying host-guest interactions, and observing dynamic equilibria in solution.
FTIR Spectroscopy Identifies functional groups and changes in bonding during chemical transformations.Tracking the formation and consumption of reactants and products in real-time.
UV-Vis Spectroscopy Analyzes electronic transitions, providing information on conjugation and chromophores.Measuring reaction rates, studying photo-induced processes, and determining compound stability.
Mass Spectrometry Determines molecular weight and fragmentation patterns, confirming product identity.Identifying intermediates and products in a reaction mixture as they are formed.
Raman Spectroscopy Offers complementary vibrational information to FTIR, especially for symmetric bonds and aqueous systems.Studying molecular structure changes in solid-state reactions or aqueous solutions.

Integration of Machine Learning and AI in this compound Research

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical research, and their application to the study of this compound holds immense potential. These computational tools can analyze vast datasets to identify patterns, predict properties, and accelerate the discovery and development process. mdpi.comnih.gov

One of the key applications of AI is in the prediction of molecular properties. ML algorithms can be trained on large chemical databases to forecast the physicochemical properties of new derivatives, such as solubility, toxicity, and bioavailability, even before they are synthesized. nih.gov This predictive power allows researchers to prioritize the most promising candidates for synthesis and testing, saving significant time and resources. nih.gov

Frontiers in Computational Chemistry Applied to this compound Systems

Computational chemistry provides a powerful lens for examining molecules at the atomic level, offering insights that are often inaccessible through experimentation alone. For this compound systems, these methods are crucial for understanding structure, reactivity, and electronic properties.

Density Functional Theory (DFT) is a cornerstone of modern computational studies on phenolic compounds. It is widely used to calculate geometric parameters, predict spectroscopic data (NMR, IR, UV-Vis), and analyze vibrational frequencies. bohrium.comresearchgate.net These theoretical results are invaluable for interpreting experimental spectra and confirming molecular structures.

A significant frontier is the development of highly accurate predictive models for key chemical properties. For instance, a robust computational protocol has been established for calculating the pKa of phenolic compounds with high accuracy. nih.gov This method, using the CAM-B3LYP functional with an SMD solvation model and explicit water molecules, avoids the need for empirical corrections and provides reliable pKa values even for challenging substituted phenols. nih.gov Such predictive power is essential for understanding the compound's behavior in biological and chemical systems. Beyond static properties, computational methods like DFT are used to explore reaction mechanisms and tautomeric equilibria, providing a dynamic picture of chemical transformations. mdpi.com Additionally, molecular dynamics (MD) simulations can be employed to study the interaction of this compound derivatives with larger systems, such as proteins or materials interfaces, predicting binding affinities and conformational changes. mdpi.com

Computational MethodApplication to this compoundKey Insights
Density Functional Theory (DFT) Calculation of molecular geometry, vibrational frequencies, and electronic spectra.Accurate prediction of IR, Raman, NMR, and UV-Vis spectra for structural confirmation.
pKa Prediction Protocols In silico determination of acidity constants using specific functionals and solvation models.Understanding of ionization state in different pH environments, crucial for biological activity.
Molecular Dynamics (MD) Simulation of the molecule's movement and interaction with its environment over time.Elucidation of binding modes with biological targets and conformational flexibility.
Reaction Mechanism Studies Mapping of potential energy surfaces to identify transition states and intermediates.Insight into the feasibility and pathways of synthetic transformations and chemical reactions.

Potential for this compound in Niche Advanced Materials Science

The unique bifunctional nature of this compound, featuring both a reactive phenolic hydroxyl group and a hydroxymethyl group, makes it an attractive building block for the creation of specialized and advanced materials. Its structure allows for versatile chemical modifications, enabling its incorporation into a variety of functional polymers and materials.

The reactive sites on the molecule serve as handles for further functionalization, making its derivatives valuable intermediates in materials science. This versatility allows for the design of materials with tailored properties. One exciting frontier is the development of "smart" or functional materials. For example, a derivative of the closely related 3-aminobenzyl alcohol has been used as a core structure to synthesize photoswitchable azobenzene-based substrates. acs.org These molecules can change their shape in response to light, making them useful as probes for studying enzyme mechanisms and as components in light-responsive materials. acs.org

Another promising area is in the field of bioconjugates and advanced drug delivery systems. Phenolic compounds can be attached to larger scaffolds, such as cyclodextrins, to create materials with novel biological properties. nih.gov By using the this compound moiety as a linker or a functional component, it is possible to design sophisticated materials for targeted therapies or diagnostics. The potential also extends to the development of novel polymers and resins, where the di-functional nature of the molecule can be used to create specific cross-linking patterns, leading to materials with enhanced thermal or mechanical properties. While still an emerging area, the foundational chemistry of this compound suggests a bright future in niche materials science applications.

Q & A

Basic: What synthetic methodologies are commonly employed for 2-(3-Hydroxymethylphenyl)phenol, and how are reaction conditions optimized?

Answer:
The synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the hydroxymethylphenyl group to the phenol ring. For example, reacting 3-(hydroxymethyl)benzyl bromide with phenol derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C yields the target compound . Purification often combines column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Optimization includes adjusting stoichiometry, solvent polarity, and temperature to minimize byproducts like over-alkylated derivatives. Reaction progress is monitored via TLC and HPLC-MS to ensure >95% purity .

Basic: How is the structural integrity of this compound validated in crystallographic studies?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in ethanol/water mixtures and analyzed using programs like SHELXL or WinGX . Key parameters include bond lengths (e.g., C–O ≈ 1.36 Å for phenolic hydroxyl) and torsion angles to confirm stereochemistry. Hydrogen bonding between the hydroxymethyl and phenolic groups is critical for stabilizing the crystal lattice . R-factors below 0.05 and wR₂ < 0.15 indicate high reliability .

Advanced: How can computational modeling predict the reactivity of this compound in radical-mediated reactions?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model interactions with radicals like •OH. The hydroxymethyl group’s electron-donating effect lowers the phenolic O–H bond dissociation energy (~85 kcal/mol), favoring H-atom transfer reactions . Solvent effects (PCM model) and transition-state analysis predict rate constants, validated experimentally via pulse radiolysis . Discrepancies between computed and experimental rates may arise from solvent dynamics or unaccounted steric effects .

Advanced: What strategies resolve contradictions in biological activity data for this compound derivatives?

Answer:
Contradictions often stem from assay variability (e.g., cell line sensitivity, solvent artifacts). Robust protocols include:

  • Dose-response curves (IC₅₀ ± SEM) across multiple replicates.
  • Metabolic stability tests (e.g., microsomal incubation) to rule out false negatives from rapid degradation .
  • Target engagement assays (SPR, ITC) to confirm direct binding versus off-target effects .
    Discrepancies in antimicrobial activity may require revisiting MIC values under standardized CLSI guidelines .

Basic: Which spectroscopic techniques are optimal for characterizing this compound in solution?

Answer:

  • ¹H/¹³C NMR : Phenolic proton (δ ~9.5 ppm, broad), hydroxymethyl (–CH₂OH, δ ~4.5 ppm), and aromatic protons (δ 6.8–7.4 ppm) .
  • FT-IR : O–H stretch (~3300 cm⁻¹), C–O (phenolic, ~1250 cm⁻¹) .
  • UV-Vis : π→π* transitions (λmax ~270 nm) with solvent-dependent shifts .
    Quantitative analysis uses HPLC with a C18 column and PDA detection (λ = 254 nm) .

Advanced: How are structure-activity relationship (SAR) studies designed for this compound analogs?

Answer:
SAR workflows involve:

  • Derivatization : Introducing electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups at the 4-position of the phenol ring to modulate reactivity .
  • Biological screening : Assays for antimicrobial (MIC against S. aureus), anti-inflammatory (COX-2 inhibition), or anticancer (apoptosis via flow cytometry) activity .
  • QSAR modeling : Partial Least Squares (PLS) regression correlates logP, polar surface area, and IC₅₀ values to prioritize analogs .

Advanced: What experimental and computational approaches validate hydrogen-bonding networks in this compound crystals?

Answer:

  • SC-XRD : Identifies intermolecular O–H⋯O bonds (2.6–2.8 Å) and π-π stacking (3.4–3.6 Å) .
  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., H⋯O ≈ 25% of surface area) .
  • Molecular Dynamics (MD) : Simulates thermal stability of H-bond networks at 298 K using AMBER force fields . Discrepancies between MD and XRD data may indicate dynamic disorder .

Basic: How are reaction kinetics for this compound esterification studied?

Answer:
Esterification with acetic anhydride is monitored via in situ FT-IR (disappearance of O–H stretch) or ¹H NMR (appearance of –OAc peak, δ ~2.1 ppm). Rate constants (k) are derived under pseudo-first-order conditions ([anhydride] >> [phenol]). Arrhenius plots (ln k vs. 1/T) yield activation energies (Ea ≈ 50–60 kJ/mol), with catalysis by DMAP reducing Ea by ~30% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.